

Spectroscopic and Structural Elucidation of 8-Bromo-6-fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-6-fluoroquinoline**

Cat. No.: **B1287374**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **8-Bromo-6-fluoroquinoline**, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the quinoline scaffold imparts unique physicochemical properties that are critical for the development of novel therapeutic agents. This document presents predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Data Presentation

While a complete set of experimentally validated spectroscopic data for **8-Bromo-6-fluoroquinoline** is not widely available in published literature, the following tables summarize high-quality predicted data based on established substituent effects and analysis of analogous compounds. This information serves as a robust reference for the characterization of this molecule.

¹H NMR (Proton NMR) Predicted Data

Proton Position	Predicted Chemical Shift (δ) (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) (Hz)
H-2	~8.9	dd	$^3J(H2-H3) \approx 4.2$, $^4J(H2-H4) \approx 1.7$
H-3	~7.5	dd	$^3J(H3-H4) \approx 8.4$, $^3J(H3-H2) \approx 4.2$
H-4	~8.2	dd	$^3J(H4-H3) \approx 8.4$, $^4J(H4-H2) \approx 1.7$
H-5	~7.9	d	$^4J(H5-F6) \approx 9.0$
H-7	~8.1	d	$^3J(H7-F6) \approx 6.5$

 ^{13}C NMR (Carbon-13 NMR) Predicted Data

Carbon Position	Predicted Chemical Shift (δ) (ppm)	Notes
C-2	~151	
C-3	~123	
C-4	~136	
C-4a	~128	
C-5	~125	Doublet due to coupling with fluorine, $^3J(C5-F6)$
C-6	~159	Doublet due to coupling with fluorine, $^1J(C6-F6)$
C-7	~115	Doublet due to coupling with fluorine, $^2J(C7-F6)$
C-8	~118	
C-8a	~146	

Expected Infrared (IR) Spectroscopy Data

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Expected Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
C=C and C=N Ring Stretch	1650 - 1400	Strong to Medium
C-F Stretch	1300 - 1000	Strong
C-H Bending (in-plane & out-of-plane)	1200 - 700	Medium to Strong
C-Br Stretch	650 - 500	Medium to Strong

Expected Mass Spectrometry (MS) Data

m/z Value	Interpretation	Notes
[M] ⁺	Molecular ion containing ⁷⁹ Br	The molecular weight of 8-Bromo-6-fluoroquinoline is approximately 226.04 g/mol. [1]
[M+2] ⁺	Molecular ion containing ⁸¹ Br	Expected to be of nearly equal intensity to the [M] ⁺ peak due to the natural isotopic abundance of bromine (⁷⁹ Br: ⁸¹ Br ≈ 1:1). [1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **8-Bromo-6-fluoroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For ^1H NMR, accurately weigh 5-10 mg of **8-Bromo-6-fluoroquinoline**. For ^{13}C NMR, a larger sample of 20-50 mg is recommended.
- Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl_3 or DMSO-d_6).
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube using a pipette, filtering through a small plug of glass wool if any particulate matter is present.

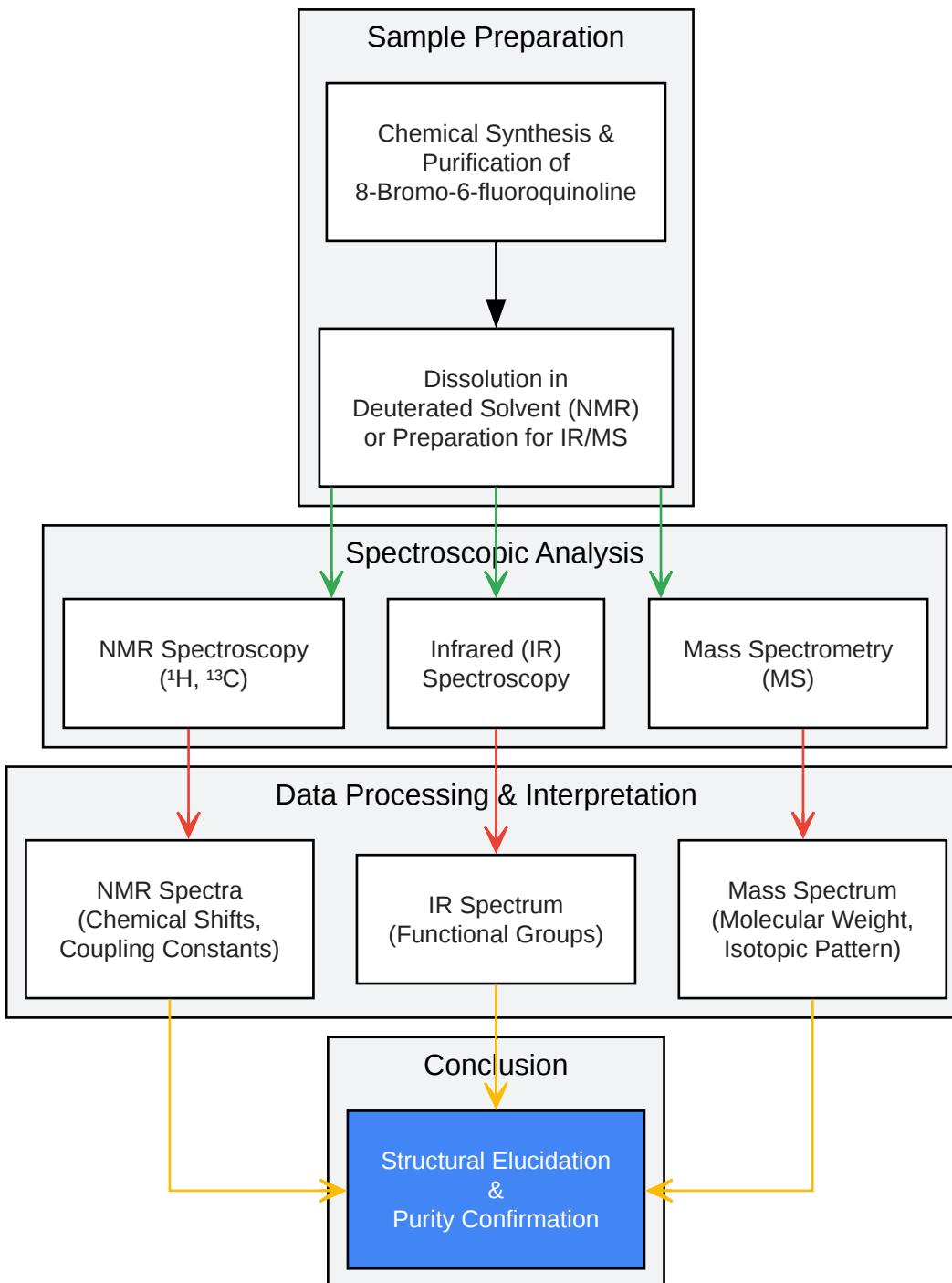
- ^1H NMR Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Pulse Program: A standard one-pulse sequence.
 - Spectral Width: ~12-15 ppm, centered around 6-7 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds to ensure full proton relaxation.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Pulse Program: A standard proton-decoupled pulse sequence.
 - Spectral Width: ~200-220 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: A higher number of scans is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of solid **8-Bromo-6-fluoroquinoline** directly onto the ATR crystal.
 - KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[2][3]
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[2][3]
 - Place the sample in the instrument and record the sample spectrum.
 - The typical scanning range is 4000-400 cm^{-1} .[3]
- Data Processing:
 - The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


- Sample Introduction:
 - Introduce the **8-Bromo-6-fluoroquinoline** sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization:
 - Electron Ionization (EI) is a common method for volatile compounds like **8-Bromo-6-fluoroquinoline**.^[4]
- Mass Analysis:
 - The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).^[4]
- Detection:
 - A detector records the abundance of each ion, generating the mass spectrum. The presence of a bromine atom is readily identified by the characteristic M and M+2 isotopic pattern.^{[4][5][6]}

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **8-Bromo-6-fluoroquinoline**.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 8-Bromo-6-fluoroquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287374#spectroscopic-data-nmr-ir-ms-of-8-bromo-6-fluoroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com